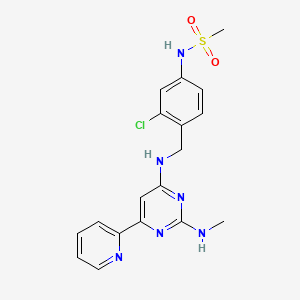

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide

Vue d'ensemble

Description

TC-G-1008 est un agoniste de petite molécule qui cible sélectivement le récepteur couplé aux protéines G 39 (GPR39). Ce composé a été largement étudié pour son rôle dans divers processus biologiques, en particulier dans le contexte des troubles neurologiques et métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de TC-G-1008 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés comprennent :

Formation de la structure de base : Ceci implique la réaction de matières premières spécifiques dans des conditions contrôlées pour former la structure de base de TC-G-1008.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée par diverses réactions chimiques, notamment l’halogénation, l’alkylation et l’amination.

Purification : Le composé final est purifié à l’aide de techniques telles que la chromatographie pour garantir une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de TC-G-1008 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, la rentabilité et la durabilité environnementale. Les principales considérations incluent le choix des solvants, des catalyseurs et des conditions réactionnelles pour maximiser le rendement et minimiser les déchets .

Analyse Des Réactions Chimiques

Types de réactions

TC-G-1008 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Halogènes, nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de TC-G-1008 .

Applications de la recherche scientifique

TC-G-1008 a un large éventail d’applications de recherche scientifique, notamment :

Études neurologiques : Il est utilisé pour étudier le rôle du GPR39 dans les troubles neurologiques tels que l’épilepsie et les crises

Recherche métabolique : Il est étudié pour ses effets sur les processus métaboliques, notamment la biogenèse mitochondriale et le stress antioxydant.

Études pharmacologiques : TC-G-1008 est utilisé comme composé outil pour explorer les effets pharmacologiques de l’activation du GPR39 dans divers systèmes biologiques

Applications De Recherche Scientifique

TC-G-1008 has a wide range of scientific research applications, including:

Neurological Studies: It is used to study the role of GPR39 in neurological disorders such as epilepsy and seizures

Metabolic Research: It is investigated for its effects on metabolic processes, including mitochondrial biogenesis and antioxidative stress.

Pharmacological Studies: TC-G-1008 is used as a tool compound to explore the pharmacological effects of GPR39 activation in various biological systems

Mécanisme D'action

TC-G-1008 exerce ses effets en activant sélectivement le récepteur GPR39. Cette activation conduit à une cascade d’événements de signalisation intracellulaire, y compris l’activation de la protéine de liaison à l’élément de réponse à l’AMP cyclique (CREB) et d’autres voies en aval. Ces événements de signalisation entraînent divers effets biologiques, tels que la modulation de l’activité neuronale et l’amélioration de la fonction mitochondriale .

Comparaison Avec Des Composés Similaires

Composés similaires

GPR39-C3 : Un autre agoniste puissant et disponible par voie orale du GPR39 avec des effets biologiques similaires.

Composé 22 : Un composé structurellement apparenté avec des propriétés pharmacologiques similaires.

Unicité

TC-G-1008 est unique par sa haute sélectivité et sa puissance pour le récepteur GPR39. Il a été largement caractérisé dans divers systèmes biologiques, ce qui en fait un outil précieux pour étudier le rôle du GPR39 dans la santé et la maladie .

Activité Biologique

N-(3-Chloro-4-(((2-(methylamino)-6-(pyridin-2-yl)pyrimidin-4-yl)amino)methyl)phenyl)methanesulfonamide, also known as TC-G-1008, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of TC-G-1008 can be represented by the following molecular formula:

- Molecular Formula : C18H19ClN6O2S

- Molar Mass : 418.9 g/mol

- Density : 1.462 g/cm³ (predicted)

- Boiling Point : 662.1 °C (predicted)

TC-G-1008 is primarily recognized for its role as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in various tissues, leading to anabolic effects similar to those of testosterone without the associated side effects of traditional anabolic steroids. Research indicates that TC-G-1008 exhibits high affinity for androgen receptors, demonstrating significant antagonistic activity which is particularly beneficial in treating androgen-dependent cancers such as prostate cancer.

Antitumor Activity

Numerous studies have investigated the antitumor properties of TC-G-1008. It has been shown to inhibit the proliferation of prostate cancer cell lines effectively. The compound's ability to block androgen receptor signaling pathways has been linked to its potential in reducing tumor growth in androgen-dependent tumors.

-

In vitro Studies :

- Research has demonstrated that TC-G-1008 significantly inhibits cell proliferation in various prostate cancer cell lines with IC50 values indicating effective dose-response relationships.

- The compound's mechanism involves competitive inhibition at the androgen receptor site, leading to decreased transcriptional activity associated with tumor growth.

-

In vivo Studies :

- Animal models treated with TC-G-1008 showed a marked reduction in tumor size compared to control groups, highlighting its therapeutic potential.

Pharmacokinetics and Safety Profile

TC-G-1008 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life that allows for once-daily dosing. Toxicological studies have indicated a low incidence of adverse effects, making it a promising candidate for further clinical development.

Research Findings and Case Studies

Propriétés

IUPAC Name |

N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSZMILOMUPIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.